Benzoic acid, 2-(2-chloro-5-methylbenzoyl)-
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Overview
Description
Benzoic acid, 2-(2-chloro-5-methylbenzoyl)-: is an organic compound with the molecular formula C15H11ClO3 It is a derivative of benzoic acid, where the benzoyl group is substituted with a 2-chloro-5-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(2-chloro-5-methylbenzoyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoic acid and 2-chloro-5-methylbenzoyl chloride as starting materials, with a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, 2-(2-chloro-5-methylbenzoyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: Benzoic acid, 2-(2-chloro-5-methylbenzoyl)- is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or activator of specific enzymes, providing insights into their functions .
Medicine: Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, benzoic acid, 2-(2-chloro-5-methylbenzoyl)- is used in the production of polymers, resins, and coatings. Its chemical properties make it suitable for enhancing the durability and performance of these materials .
Mechanism of Action
The mechanism of action of benzoic acid, 2-(2-chloro-5-methylbenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
- Benzoic acid, 2-chloro-
- Benzoic acid, 2-methyl-
- Benzoic acid, 2-(2-chloro-5-methylphenyl)-
Comparison: Benzoic acid, 2-(2-chloro-5-methylbenzoyl)- is unique due to the presence of both chlorine and methyl groups on the benzoyl moiety. This dual substitution enhances its chemical reactivity and biological activity compared to its analogs. For instance, the presence of the chlorine atom increases its electrophilicity, making it more reactive in substitution reactions . The methyl group, on the other hand, can influence its steric and electronic properties, affecting its interaction with biological targets .
Properties
CAS No. |
71550-20-4 |
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Molecular Formula |
C15H11ClO3 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
2-(2-chloro-5-methylbenzoyl)benzoic acid |
InChI |
InChI=1S/C15H11ClO3/c1-9-6-7-13(16)12(8-9)14(17)10-4-2-3-5-11(10)15(18)19/h2-8H,1H3,(H,18,19) |
InChI Key |
OACHMRGCIDBGJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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